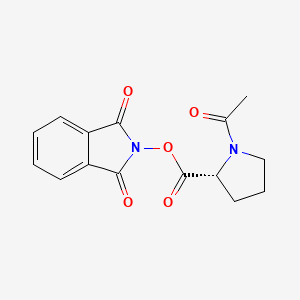

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate

CAS No.: 2248187-14-4

Cat. No.: VC11999757

Molecular Formula: C15H14N2O5

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248187-14-4 |

|---|---|

| Molecular Formula | C15H14N2O5 |

| Molecular Weight | 302.28 g/mol |

| IUPAC Name | (1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C15H14N2O5/c1-9(18)16-8-4-7-12(16)15(21)22-17-13(19)10-5-2-3-6-11(10)14(17)20/h2-3,5-6,12H,4,7-8H2,1H3/t12-/m1/s1 |

| Standard InChI Key | OOUALTWECCAIIE-GFCCVEGCSA-N |

| Isomeric SMILES | CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

| SMILES | CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

Introduction

Structural and Chemical Identifiers

The compound’s IUPAC name, (1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate, reflects its bifunctional architecture. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 2248187-14-4 |

| Molecular Formula | |

| Molecular Weight | 302.28 g/mol |

| InChI Key | OOUALTWECCAIIE-GFCCVEGCSA-N |

| Isomeric SMILES | CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

The isoindoline moiety (1,3-dioxo-2,3-dihydro-1H-isoindole) provides a planar, aromatic-like structure, while the (2R)-1-acetylpyrrolidine-2-carboxylate group introduces stereochemical complexity and hydrogen-bonding capability. The stereocenter at the pyrrolidine’s C2 position (R-configuration) is critical for interactions with biological targets .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

-

Pyrrolidine Functionalization: The (2R)-1-acetylpyrrolidine-2-carboxylic acid precursor is prepared through asymmetric [3+2] cycloaddition of methyl acrylate with an imino ester derived from L-leucine tert-butyl ester. Silver acetate and hydroquinine catalyze this step, achieving up to 87% enantiomeric excess .

-

Esterification: The carboxylic acid is activated (e.g., using DCC/DMAP) and coupled with 2-hydroxyisoindoline-1,3-dione under mild conditions to form the final ester .

Characterization Techniques

-

NMR Spectroscopy: - and -NMR confirm the stereochemistry and connectivity. The acetyl group’s methyl resonance appears at ~2.1 ppm, while the isoindoline’s aromatic protons resonate between 7.5–8.0 ppm.

-

Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion at m/z 302.28.

-

X-ray Crystallography: Limited data exist, but analogous isoindoline derivatives exhibit planar geometry with intramolecular hydrogen bonds stabilizing the acyloxy group .

Medicinal Chemistry and Biological Activity

Proteasome Inhibition

The compound’s structural similarity to boronic acid-based proteasome inhibitors (e.g., bortezomib) suggests potential utility in oncology . By inhibiting the 26S proteasome, it may prevent degradation of IκB, thereby suppressing NF-κB activation and inducing apoptosis in cancer cells .

Enzyme Modulation

Isoindoline derivatives are known to target serine proteases and kinases. The acetylated pyrrolidine moiety may act as a transition-state mimic, competitively inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4) or prolyl oligopeptidase (POP).

Applications in Drug Design

Scaffold Optimization

The compound’s core is amenable to derivatization:

-

Isoindoline Modifications: Substituents at C4/C7 positions can enhance target affinity .

-

Pyrrolidine Tweaks: Replacing the acetyl group with sulfonamides or ureas may improve metabolic stability .

Preclinical Development

While in vitro studies highlight proteasome inhibition , in vivo pharmacokinetic studies are pending. Challenges include optimizing bioavailability and reducing first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume